molecular formula C9H11Cl2N3O2 B11857116 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid

Cat. No.: B11857116
M. Wt: 264.11 g/mol
InChI Key: KYABLKNEPOZACQ-UHFFFAOYSA-N
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Description

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid is a chemical compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid typically involves the reaction of 3,6-dichloropyridazine with an appropriate amine and a carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridazine ring .

Scientific Research Applications

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups.

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C9H11Cl2N3O2/c1-4(2)7(9(15)16)12-5-3-6(10)13-14-8(5)11/h3-4,7H,1-2H3,(H,12,13)(H,15,16)

InChI Key

KYABLKNEPOZACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC(=NN=C1Cl)Cl

Origin of Product

United States

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